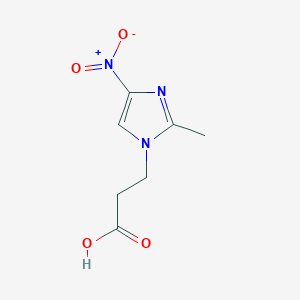

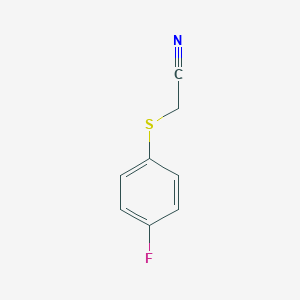

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

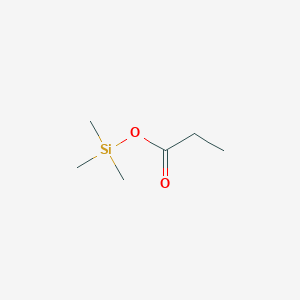

The compound "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a propanoic acid moiety in the compound suggests potential reactivity and functional group interplay that could be leveraged in various chemical and biological contexts.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which share a similar core structure to our compound of interest, has been reported to show potent inhibitory activity in biological assays . Another related compound, 1-(2-[18O2]-nitro-1-imidazolyl)-3-methoxy-2-propanol, was synthesized from 2-aminoimidazole, indicating that aminoimidazoles can serve as precursors for nitroimidazole derivatives . These methods could potentially be adapted for the synthesis of "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid".

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its complexes have been studied, revealing hydrogen-bonded networks and coordination environments that could influence the properties of the compounds . The structure of a Ni(II) complex with 3-imidazoline nitroxide also highlights the importance of the imidazole ring in forming stable complexes . These insights into the molecular structure of imidazole derivatives could inform the analysis of "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid".

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including nitration, as seen with the use of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of aromatic compounds . Additionally, the reactivity of imidazole-containing compounds with triethylamine to produce imidazo[1,2-a]pyridines and indoles has been documented . These reactions demonstrate the versatility of imidazole derivatives in chemical transformations, which could be relevant for "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid complexes have been investigated, showing variations based on metal ion coordination . The synthesis of novel 1-R-imidazole-2-nitrolic acids and their ocular effects also highlight the potential for bioactivity based on the nitrolic acid group . These studies suggest that "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid" could have unique properties that merit further investigation.

Applications De Recherche Scientifique

1. Imaging Hypoxia in Tumors

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is significant in the field of oncology for imaging hypoxic tumor tissues. Researchers have developed radiotracers based on this compound, like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT), to detect hypoxic tumors using PET imaging. The tracer is designed to be transported into cells via amino acid transporters (Malik et al., 2012).

2. Tumor Hypoxia Imaging Agent

Another application is in the synthesis and biodistribution of tumor hypoxia imaging agents. A histidine derivative containing 4-nitroimidazole, (S)-2-(4-((4-nitro-1H-imidazol-1-yl) methyl) benzamido)-3-(1H-imidazol-4-yl)propanoic acid (His-NI), was synthesized and labeled with [99mTc(CO)3(H2O)3]+. It showed selective accumulation in tumors and potential for imaging tumor hypoxia (Lei & Taiwei, 2013).

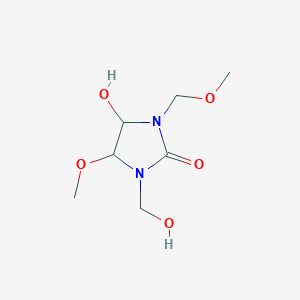

3. Oligonucleotide Duplex and Triplex Formation

This compound has been used in the synthesis of acyclic nucleosides for incorporation into oligonucleotides. These nucleosides can form duplexes and triplexes, offering insights into nucleic acid structure and function (Walczak, Wamberg, & Pedersen, 2004).

4. Development of Novel Radiopharmaceuticals

Researchers have developed a new 99mTc(I)-tricarbonyl complex bearing the 5-nitroimidazol-1-yl moiety, derived from this compound, as a potential radiopharmaceutical for imaging tumor hypoxia. This complex has shown high stability and moderate hydrophilicity, making it suitable for clinical studies (Giglio et al., 2014).

5. Antimicrobial Effects

This compound's derivatives have been used to synthesize silver(I) and bismuth(III) complexes with secnidazole-derived Schiff base ligands. These complexes exhibit potent antimicrobial effects against several anaerobic bacterial strains, highlighting the importance of the nitro group reduction in their mode of action (Oliveira et al., 2019).

6. Molecular Structure Studies

The compound has been used in crystallographic studies to understand molecular structures better. For example, its hydrolysis leads to 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. This assists in understanding hydrogen bonding and molecular interactions (Wu, Liu, & Ng, 2005).

Propriétés

IUPAC Name |

3-(2-methyl-4-nitroimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-8-6(10(13)14)4-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJTUXYFQLHGJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434757 |

Source

|

| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |

CAS RN |

16935-04-9 |

Source

|

| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)